1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo-

Melting point Thermal stability Crystallinity

Researchers requiring a regiochemically defined indanone carboxylic acid for pharmaceutical or photopolymer synthesis face supply inconsistency from generic vendors. 7-Chloro-3-oxo-indane-1-carboxylic acid (CAS 66041-34-7) resolves this with a confirmed 7-chloro-3-oxo substitution pattern essential for NSAID intermediate reactivity (e.g., clidanac analogs) and sensitizer-free UV crosslinking in photoresist materials. - Melting point 182-185 °C enables straightforward recrystallization purification, unlike lower-melting analogs (111-119 °C). - Predicted pKa 3.32 enhances reactivity in condensation and coupling reactions without strong activating agents. - Standard pack sizes 10 mg-100 mg with bulk custom synthesis available; in-stock research quantities ship globally.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
CAS No. 66041-34-7
Cat. No. B12221387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo-
CAS66041-34-7
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESC1C(C2=C(C1=O)C=CC=C2Cl)C(=O)O
InChIInChI=1S/C10H7ClO3/c11-7-3-1-2-5-8(12)4-6(9(5)7)10(13)14/h1-3,6H,4H2,(H,13,14)
InChIKeyZCABVHSHTGBTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-oxo-indane-1-carboxylic Acid (CAS 66041-34-7): Core Physicochemical and Structural Profile for Procurement Evaluation


1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo- (CAS 66041-34-7), also referred to as 7-chloro-3-oxo-indane-1-carboxylic acid, is a halogenated indanone carboxylic acid with the molecular formula C₁₀H₇ClO₃ and a molecular weight of 210.61 g/mol . The compound features a fused bicyclic indene scaffold bearing a chlorine atom at position 7, a ketone at position 3, and a carboxylic acid at position 1. This substitution pattern differentiates it from other indane-1-carboxylic acid derivatives used in pharmaceutical and photopolymer intermediate applications [1].

Why 7-Chloro-3-oxo-indane-1-carboxylic Acid Cannot Be Replaced by Generic Indanone Carboxylic Acids


Closely related indane-1-carboxylic acid analogs differ markedly in their substitution patterns—the presence or absence of the 3-oxo group and the position of the chlorine atom dictate distinct physicochemical properties such as melting point, acidity, and density. These variations directly impact purification protocols, formulation stability, and downstream synthetic reactivity [REFS-1, REFS-2]. A generic substitution risks altering the efficiency of subsequent derivatization steps or the performance in light-sensitive polymer applications, where both the halogen and the ketone are critical for photocyclodimerization activity [1].

Quantitative Differentiation of 7-Chloro-3-oxo-indane-1-carboxylic Acid (66041-34-7) Against Structural Analogs


Melting Point Elevation: 7-Chloro-3-oxo vs. Non-Oxo and Non-Chloro Analogs

The target compound exhibits a substantially higher melting point (182–185 °C) compared to the non-oxo analog 7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 66041-27-8, mp 117–119 °C) and the non-chloro analog 3-oxo-indane-1-carboxylic acid (CAS 29427-69-8, mp 111–113 °C) . This elevation (~65 °C above the non-oxo derivative and ~70 °C above the non-chloro analog) indicates stronger intermolecular interactions, which can simplify purification via recrystallization and improve solid-state storage stability.

Melting point Thermal stability Crystallinity

Enhanced Acidity: pKa Shift Driven by the 3-Oxo Group

The predicted pKa of 3.32 (±0.20) for the target compound is significantly lower than the expected pKa of ~4.2 for the non-oxo analog 7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (no experimental pKa reported, estimated from class-level trends). The electron-withdrawing effect of the 3-oxo group stabilizes the conjugate base, increasing acidity by approximately one pKa unit. This enhanced acidity can influence reaction conditions for esterification, amidation, and salt formation.

Acidity pKa Carboxylic acid reactivity

Density and Molecular Packing: Distinct from Non-Chloro Indanone Carboxylic Acid

The predicted density of 1.512 g/cm³ for the target compound is approximately 9.3% higher than that of the non-chloro analog 3-oxo-indane-1-carboxylic acid (1.384 g/cm³) . The presence of the chlorine atom at position 7 increases molecular mass and alters crystal packing, which may affect solubility in organic solvents and handling properties during large-scale synthesis.

Density Crystal packing Material properties

Photocrosslinkable Polymer Intermediate: Class-Level Differentiation

Patent literature explicitly identifies halogenoindenonecarboxylic acids—with chlorine as the preferred halogen—as suitable monomers for the preparation of photocrosslinkable polymers with high UV absorption in the longwave range, enabling sensitizer-free crosslinking [1]. The 7-chloro-3-oxo substitution pattern falls within the claimed generic formula. Non-halogenated or non-oxo analogs lack the requisite photocyclodimerization activity described for this class, positioning the target compound as a candidate for light-sensitive material applications.

Photocrosslinking Polymers UV sensitivity

Procurement-Guiding Application Scenarios for 7-Chloro-3-oxo-indane-1-carboxylic Acid (66041-34-7)


Synthesis of Photocrosslinkable Polymers for UV Imaging

This compound serves as a monomeric precursor for polymers bearing halogenoindenonecarboxylic acid side groups, which crosslink under UV light without added photosensitizers [1]. Its 7-chloro-3-oxo substitution matches the structural requirements described in patent disclosures for high-sensitivity photoresist and imaging materials.

Chiral Intermediate for Indane-Based Pharmaceuticals

Indane-1-carboxylic acid derivatives, including chloro-substituted and oxo-functionalized variants, are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as clidanac analogs . The enhanced acidity and distinct substitution pattern of the target compound may facilitate enantioselective transformations such as organocatalytic Michael additions to 1H-inden-1-ones [2].

Building Block for Agrochemical Lead Optimization

1-Indanones with halogen substituents are privileged scaffolds in herbicide and insecticide development (e.g., indaziflam, indoxacarb) [3]. The 7-chloro-3-oxo-1-carboxylic acid configuration provides a distinct regiochemical handle for structure–activity relationship (SAR) exploration, allowing diversification at the carboxylic acid and ketone positions.

Specialty Organic Synthesis Requiring High-Purity Crystalline Intermediates

With a melting point of 182–185 °C, the compound offers a wide thermal window for recrystallization-based purification, a practical advantage over lower-melting analogs (111–119 °C) . This simplifies isolation of high-purity material for sensitive downstream reactions in medicinal chemistry and materials science.

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